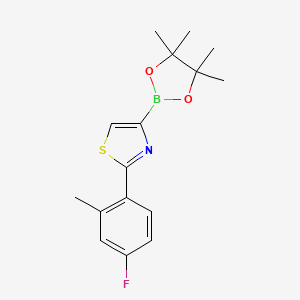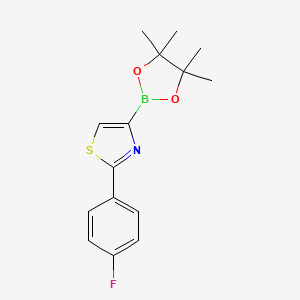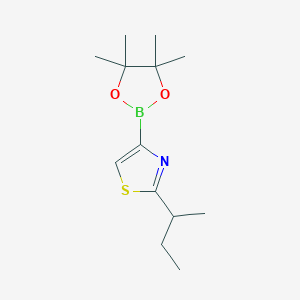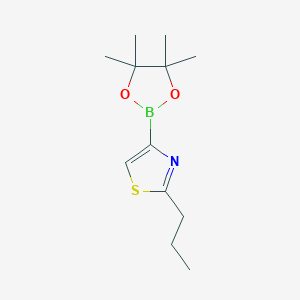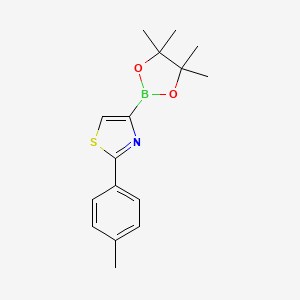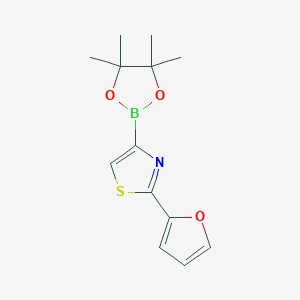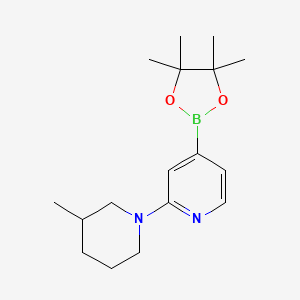
2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester, also known as TTBP, is a versatile synthetic intermediate used in the synthesis of many different compounds. It is a boronic ester that has been used in a variety of applications, ranging from pharmaceuticals to materials science. TTBP is a highly efficient and cost-effective synthetic intermediate that has been used in a variety of applications.
Wissenschaftliche Forschungsanwendungen
2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, as a ligand in the synthesis of metal complexes, and as a reagent in the synthesis of pharmaceuticals. 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester has also been used in the synthesis of polymers, such as polythiophenes. In addition, 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester has been used in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester is not fully understood. However, it is believed to act as a catalyst in the synthesis of organic compounds by facilitating the formation of covalent bonds between the reactants. Additionally, 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester is believed to act as a ligand in the synthesis of metal complexes, forming a coordination complex between the metal and the boronic ester.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester have not been extensively studied. However, it is believed to be non-toxic and non-irritating. Additionally, 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester is believed to be biodegradable and non-persistent in the environment.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester in lab experiments is its cost-effectiveness. It is relatively inexpensive and easy to synthesize, making it a popular choice for researchers. Additionally, 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester is highly versatile, making it suitable for a variety of applications. However, there are some limitations to using 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester in lab experiments. For example, it is not as stable as some other synthetic intermediates, and it can be difficult to obtain in large quantities.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester. For example, it could be used in the synthesis of new pharmaceuticals or materials. Additionally, research into the mechanism of action of 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester could lead to new and improved synthetic methods. Finally, further research into the biochemical and physiological effects of 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester could lead to new applications in the medical field.
Synthesemethoden
2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester can be synthesized using a variety of methods. The most common method is the reaction of thiophene-2-carboxylic acid with boronic acid in the presence of a base. This reaction produces a boronic ester, which can then be converted to 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester by a pinacol rearrangement. Alternatively, 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester can be synthesized from the reaction of 2-thienylthiazole and boronic acid in the presence of a base.
Eigenschaften
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophen-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2S2/c1-12(2)13(3,4)17-14(16-12)10-8-19-11(15-10)9-6-5-7-18-9/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDHHJGRFSVPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

